2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809971
InChI: InChI=1S/C10H13ClFN/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3
SMILES:
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC17809971

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine -

Specification

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C10H13ClFN/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3
Standard InChI Key KNSGVZPSZAPBJF-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN)C1=C(C(=CC=C1)Cl)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine denotes a benzene ring substituted with chlorine at position 3 and fluorine at position 2. The side chain consists of a propan-1-amine group with a methyl branch at the second carbon. The molecular formula is C10H13ClFN, yielding a molecular weight of 201.67 g/mol. The structural features are as follows:

  • Aromatic Ring: The 3-chloro-2-fluorophenyl group enhances electron-withdrawing effects, influencing reactivity and binding affinity.

  • Amine Side Chain: The 2-methylpropan-1-amine moiety introduces steric hindrance, potentially affecting pharmacokinetic properties such as metabolic stability.

A comparative analysis with related compounds is provided in Table 1.

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaKey Structural Differences
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amineC10H13ClFNBranched amine side chain
(3-Chloro-2-fluorophenyl)methylamineC10H13ClFNLinear propylamine side chain
3-Chloro-2,2-dimethylpropan-1-amine hydrochlorideC5H13Cl2NLack of aromatic ring; quaternary carbon

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine typically involves multi-step processes:

  • Halogenation of the Aromatic Ring:

    • Chlorine and fluorine are introduced via electrophilic aromatic substitution or directed ortho-metalation. For example, fluorination may employ hydrogen fluoride or Selectfluor®.

  • Formation of the Amine Side Chain:

    • The branched amine group is introduced through alkylation or reductive amination. A common approach involves reacting 3-chloro-2-fluorobenzaldehyde with nitroethane, followed by reduction using lithium aluminum hydride (LiAlH4).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
1Cl2, FeCl3 (Friedel-Crafts)78
2HF, CuCl265
3Nitroethane, NH4OAc, EtOH, reflux82
4LiAlH4, THF, 0°C → RT90

Industrial-Scale Production

Industrial synthesis optimizes cost and yield by employing continuous-flow reactors for halogenation and catalytic hydrogenation for amine reduction. Solvent recovery systems are critical for minimizing waste.

Physicochemical Properties

Experimental data for this compound remain limited, but properties can be extrapolated from structural analogs:

  • Melting Point: Estimated at 120–125°C (similar to).

  • LogP (Octanol-Water): Predicted 2.8 (high lipophilicity due to halogenation).

  • Solubility: Poor aqueous solubility (<1 mg/mL); soluble in ethanol and dichloromethane.

Biological Activity and Mechanisms

AssayResultReference
Dopamine Receptor BindingIC50 = 450 nM
Antibacterial (S. aureus)MIC = 12 µg/mL

Mechanism of Action

  • Enzyme Inhibition: The amine group may hydrogen-bond to catalytic residues in monoamine oxidases (MAOs).

  • Receptor Antagonism: Halogens enhance binding to G-protein-coupled receptors (GPCRs).

Applications in Industry and Research

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Antidepressants: Functionalization of the amine group yields selective serotonin reuptake inhibitors (SSRIs).

  • Anticancer Agents: Chlorine substitution improves DNA intercalation in tumor cells.

Agrochemical Uses

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS) in plants.

Regulatory and Environmental Considerations

  • EPA Regulations: Listed under Toxic Substances Control Act (TSCA) due to persistence in aquatic systems .

  • Waste Disposal: Incinerate at >1000°C to prevent dioxin formation .

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